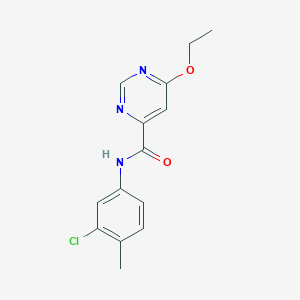

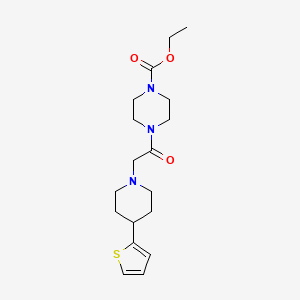

N-(3-chloro-4-methylphenyl)-6-ethoxypyrimidine-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(3-chloro-4-methylphenyl)-6-ethoxypyrimidine-4-carboxamide” is a chemical compound. Its exact properties and applications are not available in my current knowledge base .

Synthesis Analysis

A related compound, “N-(3-chloro-4-methylphenyl)-2-(3-nitrobenzamido)benzamide”, was synthesized using acetic acid as a solvent. The reaction involved 3-chloro-4-methylaniline and 2-(3-nitrophenyl)-4H-benzo-[1,3]oxazin-4-one . This method was efficient in the synthesis of the bis amide compound in good yields and purity .

Molecular Structure Analysis

The molecular structure of the related compound was characterized by single-crystal XRD, IR, 1H NMR, and 13C NMR spectroscopic studies . In the crystal, the molecules are linked by N–H⋯O and C–H⋯O hydrogen bonds. There are also weak π⋯π interactions in the compound form a layer structure parallel to the bc plane .

Chemical Reactions Analysis

Isocyanates and thioisocyanates, such as 3-CHLORO-4-METHYLPHENYL ISOCYANATE, are incompatible with many classes of compounds, reacting exothermically to release toxic gases .

Applications De Recherche Scientifique

Synthesis and Potential Biological Activities

N-(3-chloro-4-methylphenyl)-6-ethoxypyrimidine-4-carboxamide is a compound that has seen various syntheses and applications in scientific research, primarily focusing on its potential biological activities and use in the synthesis of novel compounds with medicinal properties. Although the specific compound is not directly mentioned in the available literature, compounds with similar structures have been synthesized and evaluated for various biological activities. These studies provide insight into the types of applications such compounds might have.

Synthesis of Novel Compounds : A study detailed the synthesis of novel pyrido and pyrimido derivatives from ethyl 4-aryl-3-cyano-6-methyl-2-thioxo-1,2-dihydropyridine-5-carbonylates, highlighting the versatility of pyrimidine derivatives in synthesizing complex heterocyclic systems with potential biological applications (Bakhite, Yamada, Al‐Sehemi, 2005).

Antitumor Agents : Another research synthesized Dasatinib, an antitumor agent, starting from 2-chloro-6-methylaniline, showcasing the role of chloro- and methyl-substituted pyrimidines in developing therapeutic agents (Jia-liang, Yi-fen, Yafei, 2009).

Analgesic and Anti-inflammatory Potential : Compounds structurally similar to N-(3-chloro-4-methylphenyl)-6-ethoxypyrimidine-4-carboxamide have been synthesized and shown to possess potent analgesic and anti-inflammatory properties, indicating the potential therapeutic uses of such molecules (Chhabria, Bhatt, Raval, Oza, 2007).

Anticonvulsant Properties : The structural analysis of anticonvulsant enaminones, including methyl 4-[(p-chlorophenyl)amino]-6-methyl-2-oxo-3-cyclohexen-1-carboxylate, reveals insights into the hydrogen bonding and molecular interactions that contribute to their biological activity, potentially guiding the design of novel anticonvulsant drugs (Kubicki, Bassyouni, Codding, 2000).

Anticancer and Anti-inflammatory Agents : A novel series of pyrazolopyrimidines derivatives were synthesized and evaluated for their anticancer and anti-inflammatory activities, demonstrating the broad spectrum of biological activities exhibited by pyrimidine derivatives (Rahmouni, Souiei, Belkacem, Romdhane, Bouajila, Ben Jannet, 2016).

Safety And Hazards

Orientations Futures

Future research could focus on the synthesis, characterization, and application of “N-(3-chloro-4-methylphenyl)-6-ethoxypyrimidine-4-carboxamide”. Given the importance of heterocyclic chemistry and the potential of related compounds in drug discovery, a deeper understanding of the chemical properties and biological activities of these compounds is of significant interest .

Propriétés

IUPAC Name |

N-(3-chloro-4-methylphenyl)-6-ethoxypyrimidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClN3O2/c1-3-20-13-7-12(16-8-17-13)14(19)18-10-5-4-9(2)11(15)6-10/h4-8H,3H2,1-2H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUSGJNZKRLFXNB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC=NC(=C1)C(=O)NC2=CC(=C(C=C2)C)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-chloro-4-methylphenyl)-6-ethoxypyrimidine-4-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1S,5S)-5-methyl-2-oxabicyclo[3.2.0]heptan-7-one](/img/structure/B2837137.png)

![3-cyclopentyl-N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)propanamide](/img/structure/B2837138.png)

![1-(4-fluorophenyl)-3-(4-methylphenyl)-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2837141.png)

![N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-3-tosylpropanamide](/img/structure/B2837143.png)

![2-({1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine](/img/structure/B2837145.png)

![(6-Bromospiro[2,3-dihydro-1H-naphthalene-4,2'-cyclopropane]-1'-yl)methanamine](/img/structure/B2837146.png)

![2-(3-benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-ethylphenyl)acetamide](/img/structure/B2837148.png)

![N-[[5-[2-[3-(2,3-dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide](/img/structure/B2837153.png)

![N-(2,6-difluorobenzyl)-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2837159.png)

![N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)quinoxaline-2-carboxamide](/img/structure/B2837160.png)